molecular formula C6H6N2O4S B13652235 Ethyl 5-nitroisothiazole-3-carboxylate

Ethyl 5-nitroisothiazole-3-carboxylate

Cat. No.: B13652235
M. Wt: 202.19 g/mol
InChI Key: FVGODAWLVWUWCZ-UHFFFAOYSA-N
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Description

Ethyl 5-nitroisothiazole-3-carboxylate is a heterocyclic compound featuring a five-membered ring structure that includes nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitroisothiazole-3-carboxylate typically involves the nitration of isothiazole derivatives followed by esterification. One common method includes the reaction of isothiazole with nitric acid to introduce the nitro group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, maintaining optimal temperature and pressure conditions to maximize efficiency and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

Ethyl 5-nitroisothiazole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-nitroisothiazole-3-carboxylate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound targets bacterial enzymes and disrupts essential metabolic pathways, resulting in cell death .

Comparison with Similar Compounds

  • Ethyl 5-nitroisoxazole-3-carboxylate
  • Ethyl 5-nitrothiazole-3-carboxylate
  • Ethyl 5-nitropyrazole-3-carboxylate

Comparison: Ethyl 5-nitroisothiazole-3-carboxylate is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, Ethyl 5-nitroisoxazole-3-carboxylate lacks the sulfur atom, which can influence its reactivity and biological properties .

Properties

IUPAC Name

ethyl 5-nitro-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-2-12-6(9)4-3-5(8(10)11)13-7-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGODAWLVWUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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